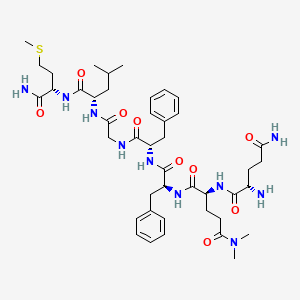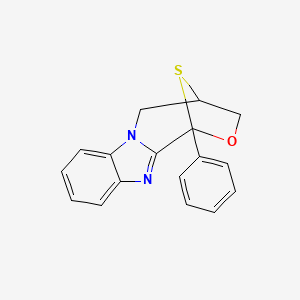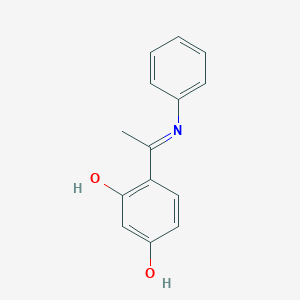
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an anilino group attached to a cyclohexadienone ring, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one typically involves the condensation of aniline with a suitable cyclohexadienone precursor under controlled conditions. One common method involves the reaction of aniline with 3-hydroxycyclohexa-2,5-dien-1-one in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilino group or the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted anilino compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit microtubule polymerization, similar to other microtubule inhibitors like nocodazole. This inhibition disrupts cell division and can lead to cell cycle arrest, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
- 2-(1-Anilinoethylidene)-1,3-cyclohexanedione
- 3-(1-Anilinoethylidene)-5-(3,4-dihydroxybenzyl)-2,4-pyrrolidinedione
Uniqueness
4-(1-Anilinoethylidene)-3-hydroxycyclohexa-2,5-dien-1-one is unique due to its specific structural features, such as the presence of both an anilino group and a hydroxycyclohexadienone ring.
Propiedades
Número CAS |
75832-78-9 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
4-(C-methyl-N-phenylcarbonimidoyl)benzene-1,3-diol |
InChI |
InChI=1S/C14H13NO2/c1-10(15-11-5-3-2-4-6-11)13-8-7-12(16)9-14(13)17/h2-9,16-17H,1H3 |
Clave InChI |
ZPPSZAFJIONCCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1)C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
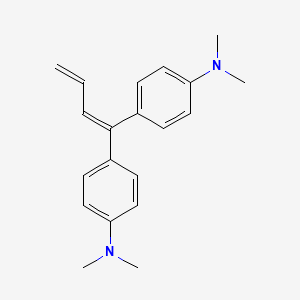
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
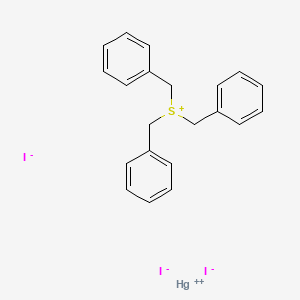

![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
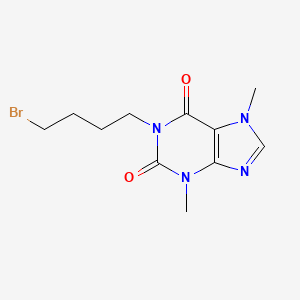

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)

